
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorine atom, and a tetrahydrofuran ring fused to a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl cyanoacetate with urea in the presence of a base, followed by cyclization.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction involving a suitable precursor, such as a halogenated tetrahydrofuran derivative.
Ethoxylation: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-5-chloro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one: Similar structure but with a chlorine atom instead of fluorine.
4-Methoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
4-Ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one is unique due to the presence of both the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
50992-27-3 |
|---|---|
Molecular Formula |
C10H11FN2O4 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-1-(2-oxooxolan-3-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H11FN2O4/c1-2-16-8-6(11)5-13(10(15)12-8)7-3-4-17-9(7)14/h5,7H,2-4H2,1H3 |
InChI Key |
XPJYGFXWXZXQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1F)C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

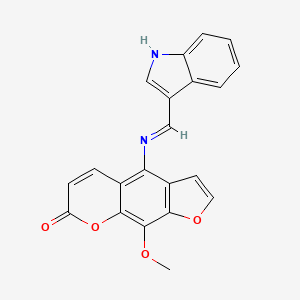
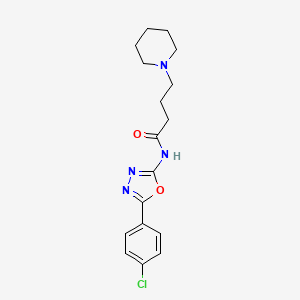
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
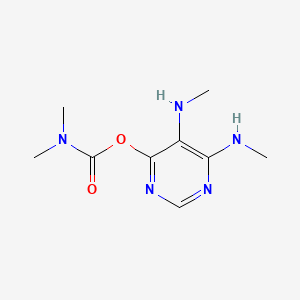

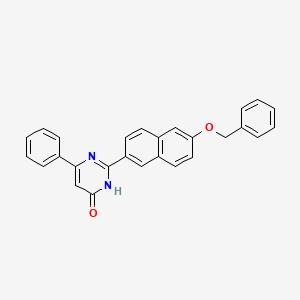
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
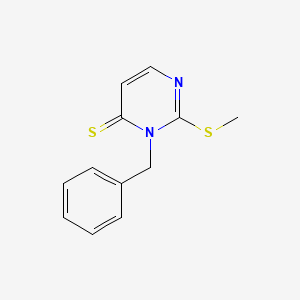
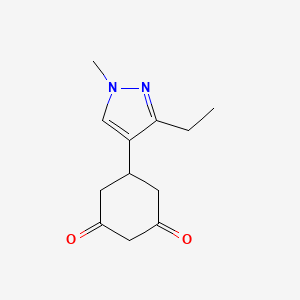
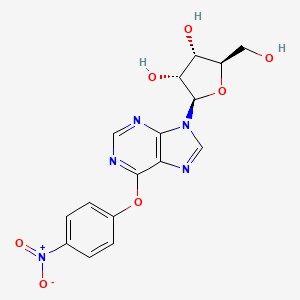
![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)

